

2-Chloro-3-fluorophenylpyruvic acid structure and properties

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Compound of Interest

Compound Name: 3-(2-Chloro-3-fluorophenyl)-2-oxopropanoic acid

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An In-Depth Technical Guide to 2-Chloro-3-fluorophenylpyruvic Acid: Structure, Properties, and Synthetic Considerations

This technical guide provides a comprehensive overview of 2-Chloro-3-fluorophenylpyruvic acid, a compound of interest for researchers and professionals in drug development and medicinal chemistry. While direct literature on this specific molecule is sparse, this document extrapolates its core characteristics, proposes a viable synthetic pathway, and outlines essential analytical methodologies based on established chemical principles and data from structurally related analogs.

Molecular Structure and Inferred Properties

2-Chloro-3-fluorophenylpyruvic acid is an α -keto acid characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 3-position. This phenyl group is attached to a pyruvic acid moiety.

Chemical Structure:

Caption: Structure of 2-Chloro-3-fluorophenylpyruvic acid.

Predicted Physicochemical Properties

The properties of 2-Chloro-3-fluorophenylpyruvic acid can be inferred from related compounds. The presence of the carboxylic acid and ketone groups suggests it will be a solid at room temperature with some degree of polarity. The aromatic ring with halogen substituents will contribute to its lipophilicity.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₉ H ₆ ClFO ₃	Based on the chemical structure.
Molecular Weight	~216.59 g/mol	Calculated from the molecular formula.
Appearance	White to off-white solid	Typical for small aromatic carboxylic acids.
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water.	The carboxylic acid group provides some water solubility, but the substituted phenyl ring increases lipophilicity.
Acidity (pKa)	Expected to be a moderately strong acid.	The electron-withdrawing effects of the chlorine, fluorine, and the pyruvic acid moiety will increase the acidity of the carboxylic acid proton.

Potential Applications in Drug Discovery

Halogenated aromatic compounds are prevalent in pharmaceuticals due to the ability of halogens to modulate a molecule's pharmacokinetic and pharmacodynamic properties.^{[1][2]} The introduction of chlorine and fluorine can enhance metabolic stability, binding affinity, and membrane permeability.^{[1][2]}

Pyruvic acid derivatives are also of interest as they can act as intermediates in metabolic pathways or as building blocks for more complex molecules. The combination of these features

in 2-Chloro-3-fluorophenylpyruvic acid makes it a promising scaffold for the development of novel therapeutics, potentially in areas such as:

- Enzyme Inhibitors: The α -keto acid moiety can interact with the active sites of various enzymes.
- Antimicrobial Agents: Many chlorinated and fluorinated compounds exhibit antimicrobial activity.[1]
- Oncology: As a building block for more complex molecules with anti-cancer properties.

Proposed Synthetic Pathway

A plausible synthetic route to 2-Chloro-3-fluorophenylpyruvic acid can be designed starting from commercially available 2-chloro-3-fluorotoluene. This proposed pathway involves a series of well-established organic reactions.

Caption: Proposed synthetic workflow for 2-Chloro-3-fluorophenylpyruvic acid.

Detailed Experimental Protocol:

Step 1: Synthesis of (2-Chloro-3-fluorophenyl)methyl bromide

- To a solution of 2-chloro-3-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide).
- Reflux the mixture under illumination with a UV lamp until the starting material is consumed (monitored by TLC or GC).
- Cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.
- Purify the crude product by distillation or chromatography to yield (2-Chloro-3-fluorophenyl)methyl bromide.

Step 2: Synthesis of (2-Chloro-3-fluorophenyl)acetonitrile

- Dissolve (2-Chloro-3-fluorophenyl)methyl bromide in a polar aprotic solvent such as DMSO or acetone.
- Add sodium cyanide (NaCN) portion-wise, ensuring the temperature is controlled.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
- Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain (2-Chloro-3-fluorophenyl)acetonitrile.

Step 3: Synthesis of Ethyl 2-cyano-2-(2-chloro-3-fluorophenyl)pyruvate

- Prepare a solution of sodium ethoxide in absolute ethanol.
- To this solution, add a mixture of (2-Chloro-3-fluorophenyl)acetonitrile and diethyl oxalate dropwise at a low temperature (e.g., 0 °C).
- Allow the reaction to stir and warm to room temperature overnight.
- Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.
- Dry the organic phase and concentrate to yield the crude ethyl 2-cyano-2-(2-chloro-3-fluorophenyl)pyruvate.

Step 4: Synthesis of 2-Chloro-3-fluorophenylpyruvic acid

- Reflux the crude product from the previous step in concentrated hydrochloric acid.
- Continue heating until the hydrolysis of both the ester and nitrile groups is complete (monitored by the cessation of gas evolution and TLC).
- Cool the reaction mixture, and the product should precipitate.

- Filter the solid, wash with cold water, and dry to obtain 2-Chloro-3-fluorophenylpyruvic acid. Recrystallization from a suitable solvent can be performed for further purification.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-Chloro-3-fluorophenylpyruvic acid, a suite of analytical techniques should be employed.

Spectroscopic Methods

Technique	Expected Observations
¹ H NMR	Aromatic protons will appear as multiplets in the aromatic region (δ 7-8 ppm). The methylene protons of the pyruvic acid side chain will be absent, and a characteristic carboxylic acid proton signal will be present at a downfield chemical shift (>10 ppm).
¹³ C NMR	Signals for the aromatic carbons, with splitting patterns due to C-F coupling. Carbonyl carbons of the ketone and carboxylic acid will be observed at downfield shifts (typically >160 ppm).
¹⁹ F NMR	A singlet for the fluorine atom on the phenyl ring.
FT-IR	Characteristic peaks for C=O stretching of the ketone and carboxylic acid (around $1700-1750$ cm^{-1}), O-H stretching of the carboxylic acid (broad peak around $2500-3300$ cm^{-1}), and C-Cl and C-F stretching in the fingerprint region.
Mass Spectrometry	The molecular ion peak (M^+) corresponding to the calculated molecular weight. The isotopic pattern of chlorine (M^+ and $M+2$ peaks in a $\sim 3:1$ ratio) should be observable.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid or TFA) would be a suitable starting point for method development.
- Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of reaction progress and for preliminary purity assessment.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-3-fluorophenylpyruvic acid is not available, its handling precautions can be extrapolated from structurally similar compounds such as other chlorinated and fluorinated aromatic acids.[3][4][5][6]

- General Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid inhalation of dust and contact with skin and eyes.[7]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[3]
- Toxicity: Assumed to be harmful if swallowed or in contact with skin, and to cause skin and eye irritation.[4]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[4]

Conclusion

2-Chloro-3-fluorophenylpyruvic acid represents a molecule with significant potential in the field of medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a practical approach to its synthesis and characterization. The provided protocols and analytical insights are intended to empower researchers to explore the utility of this and similar novel compounds in their drug discovery endeavors. As with any new chemical entity, all synthetic and handling procedures should be conducted with the utmost care and adherence to safety protocols.

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